

4-Octyl Itaconate-13C5-1: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Octyl itaconate-13C5-1

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological activity of **4-Octyl itaconate-13C5-1**, a stable isotope-labeled derivative of the immunomodulatory metabolite, 4-octyl itaconate. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in drug development and cellular biology.

Chemical and Physical Properties

4-Octyl itaconate-13C5-1 is a valuable tool for metabolic flux analysis, quantitative proteomics, and as an internal standard in mass spectrometry-based assays due to the incorporation of five carbon-13 atoms. The physicochemical properties of the unlabeled and labeled compounds are summarized below.

Property	4-Octyl Itaconate	4-Octyl Itaconate-13C5-1
Molecular Formula	C ₁₃ H ₂₂ O ₄	C ₈ ¹³ C ₅ H ₂₂ O ₄
Molecular Weight	242.31 g/mol	247.27 g/mol [1][2]
Appearance	Crystalline solid	-
Purity	≥98%	-
Solubility	Soluble to 100 mM in DMSO	Soluble in DMSO
Storage	Store at -20°C	Store at -20°C
CAS Number	3133-16-2	-

Synthesis and Spectroscopic Analysis

While a specific protocol for the synthesis of **4-Octyl itaconate-13C5-1** is not publicly available, a one-step enzymatic synthesis for unlabeled 4-octyl itaconate has been reported and can be adapted using ¹³C-labeled precursors.

General Synthesis Scheme

A green and efficient one-step synthesis of 4-octyl itaconate involves the selective esterification of itaconic acid with 1-octanol using a lipase catalyst, such as *Candida antarctica* lipase B (CALB), in an organic solvent like toluene. This method achieves high yield (>98%) and selectivity for the C4 carboxyl group.[3][4] To synthesize the ¹³C₅-labeled variant, ¹³C-labeled itaconic acid would be used as the starting material.

Experimental Protocol: Enzymatic Synthesis of 4-Octyl Itaconate

This protocol is adapted from a published method for the synthesis of unlabeled 4-octyl itaconate and can be modified for the synthesis of the ¹³C₅-labeled compound by using the appropriately labeled itaconic acid.

Materials:

- Itaconic acid (or ¹³C₅-itaconic acid)

- 1-octanol
- *Candida antarctica* lipase B (CALB)
- Toluene
- Thermostatic bath with shaker
- Centrifuge
- Gas chromatograph (for reaction monitoring)

Procedure:

- In a reaction vessel, combine itaconic acid (0.769 mmol) and 1-octanol in a desired molar ratio (e.g., 1:1 to 1:25).^[3]
- Add toluene as the solvent (1.2 mL).^[3]
- Preheat the mixture to 50°C for 10 minutes.^[3]
- Add the lipase catalyst (e.g., 0.01–0.1 g of CALB).^[3]
- Conduct the reaction in a thermostatic bath at 50°C with shaking (800 rpm) for 24–72 hours.^[3]
- Monitor the reaction progress by taking aliquots at various time points and analyzing them by gas chromatography.^[3]
- Upon completion, the product can be purified using standard chromatographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a crucial technique for verifying the structure and isotopic labeling of **4-Octyl itaconate-13C5-1**.

- ¹H NMR: Will show characteristic peaks for the octyl chain and the itaconate backbone. The integration of these peaks can confirm the structure.

- ^{13}C NMR: Will show enriched signals for the five carbon atoms of the itaconate backbone, confirming the isotopic labeling. The chemical shifts will be indicative of the specific carbon environments.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and isotopic enrichment.

- Electrospray Ionization (ESI-MS): This technique will show a molecular ion peak corresponding to the mass of **4-Octyl itaconate- $^{13}\text{C}5\text{-}1$** (e.g., $[\text{M}+\text{H}]^+$ at m/z 248.27). The isotopic distribution pattern will confirm the presence of five ^{13}C atoms.

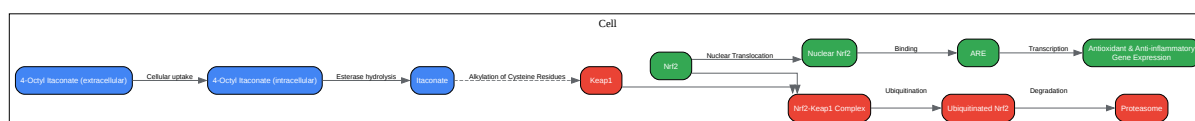
Biological Activity and Signaling Pathways

4-Octyl itaconate is a cell-permeable derivative of itaconate, an endogenous metabolite with significant immunomodulatory functions.[5] The primary mechanism of action of 4-octyl itaconate is the activation of the Nrf2 signaling pathway.

Nrf2 Signaling Pathway Activation

4-Octyl itaconate activates the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. This activation occurs through the direct alkylation of cysteine residues on Keap1 (Kelch-like ECH-associated protein 1), the primary negative regulator of Nrf2.[5]

The workflow for Nrf2 activation by 4-Octyl itaconate is as follows:



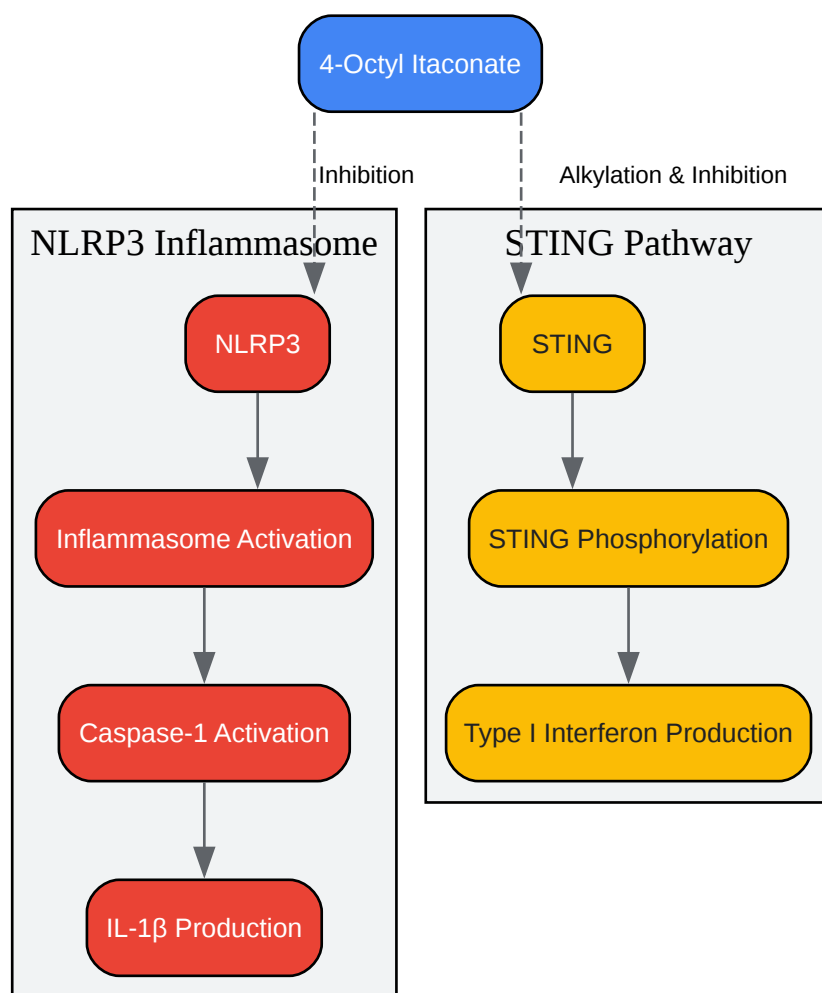
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Nrf2 Activation by 4-Octyl Itaconate

Under basal conditions, Nrf2 is bound to Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. 4-Octyl itaconate, being cell-permeable, enters the cell and is hydrolyzed by esterases to itaconate. Itaconate then alkylates specific cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a battery of antioxidant and anti-inflammatory genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).^{[6][7]}

Other Signaling Pathways

Recent studies have shown that 4-octyl itaconate can also modulate other signaling pathways, including the inhibition of the NLRP3 inflammasome and the alkylation of STING (stimulator of interferon genes), further contributing to its anti-inflammatory effects.^{[8][9]}



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Modulation of NLRP3 and STING Pathways

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of **4-Octyl itaconate-13C5-1**.

Western Blot for Nrf2 Activation

This protocol is used to detect the accumulation of Nrf2 protein in cells treated with 4-octyl itaconate.

Materials:

- Cell culture reagents
- 4-Octyl itaconate
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-Nrf2, anti-Keap1, anti- β -actin or GAPDH)
- HRP-conjugated secondary antibody
- ECL substrate

Procedure:

- Cell Treatment: Plate cells and treat with various concentrations of 4-octyl itaconate for the desired time (e.g., 2-24 hours).[\[6\]](#)[\[10\]](#)
- Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[\[6\]](#)
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[\[6\]](#)
- SDS-PAGE: Separate equal amounts of protein (e.g., 30 μ g) on an SDS-PAGE gel.[\[6\]](#)
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.[\[6\]](#)
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[\[6\]](#)
- Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[\[6\]](#)

- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
- Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.[6]
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β -actin or GAPDH).

NQO1 Activity Assay

This colorimetric assay measures the enzymatic activity of NQO1, a downstream target of Nrf2.

Materials:

- NQO1 Activity Assay Kit (commercially available)
- Cell lysates prepared as described in the Western blot protocol
- 96-well microplate
- Microplate reader

Procedure:

- Reagent Preparation: Prepare all buffers and reagents as per the kit manufacturer's instructions.[4][11]
- Sample Preparation: Dilute cell lysates to a suitable concentration within the assay's working range.[11]
- Assay Reaction:
 - Add 50 μ L of diluted cell lysate to each well of a 96-well plate.[12]
 - For each sample, prepare a paired well with and without the NQO1 inhibitor (e.g., Dicoumarol).[11][12]
 - Add 50 μ L of the reaction buffer (containing substrate and cofactor) to each well.[11]

- Measurement: Immediately measure the absorbance at 440 nm in kinetic mode for 5-10 minutes at 37°C.[12]
- Data Analysis:
 - Calculate the rate of increase in absorbance (slope of the linear portion of the kinetic curve) for each sample.[12]
 - Subtract the slope of the inhibitor-treated well from the slope of the untreated well to determine the specific NQO1 activity.[11][12]
 - Normalize the activity to the protein concentration of the cell lysate.[12]

Conclusion

4-Octyl itaconate-13C5-1 is a powerful tool for investigating the immunomodulatory and antioxidant properties of itaconate and its derivatives. Its primary mechanism of action involves the activation of the Nrf2 signaling pathway, making it a valuable compound for studying cellular responses to oxidative stress and inflammation. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted roles of this important molecule in various biological systems.

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